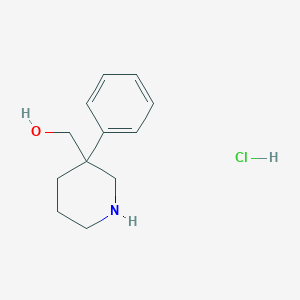

(3-Phenylpiperidin-3-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(3-phenylpiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-10-12(7-4-8-13-9-12)11-5-2-1-3-6-11;/h1-3,5-6,13-14H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVXONXTHFCLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CO)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (3-Phenylpiperidin-3-yl)methanol hydrochloride

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodology for (3-Phenylpiperidin-3-yl)methanol hydrochloride . This document is designed for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a privileged scaffold for quaternary center construction in GPCR-targeted ligands.

Executive Summary

(3-Phenylpiperidin-3-yl)methanol hydrochloride (CAS: 2060037-56-9) is a specialized heterocyclic building block characterized by a quaternary carbon center at the C3 position of the piperidine ring. This structural motif—where a phenyl group and a hydroxymethyl group share the same carbon—imparts significant conformational rigidity and metabolic stability, making it a critical scaffold in the design of Neurokinin-1 (NK1) antagonists , Muscarinic receptor modulators , and Opioid receptor ligands .

Unlike simple 3-phenylpiperidines (e.g., Niraparib intermediates), the presence of the 3-hydroxymethyl group provides a versatile handle for further functionalization (etherification, amination, or oxidation) while maintaining the steric bulk required for receptor selectivity.

Chemical Identity & Structure

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | (3-Phenylpiperidin-3-yl)methanol hydrochloride |

| Common Name | 3-Hydroxymethyl-3-phenylpiperidine HCl |

| CAS Number (HCl) | 2060037-56-9 |

| CAS Number (Free Base) | 1026896-52-5 |

| Molecular Formula | C₁₂H₁₈ClNO |

| Molecular Weight | 227.73 g/mol |

| SMILES | Cl.OCC1(CNCCC1)C2=CC=CC=C2 |

Structural Analysis

The core feature of this molecule is the achiral or chiral quaternary center at C3 .

-

Quaternary Center: The C3 carbon is bonded to:

-

The piperidine C2 (methylene).

-

The piperidine C4 (methylene).

-

A Phenyl ring (aromatic lipophile).[1]

-

A Hydroxymethyl group (polar handle).

-

-

Conformation: The bulky phenyl group typically occupies the equatorial position in the lowest energy chair conformation to minimize 1,3-diaxial interactions, forcing the hydroxymethyl group axial, or vice-versa depending on substitution at Nitrogen.

-

Stereochemistry: The compound possesses one chiral center. It is often supplied as a racemate, but enantiopure forms ((R) or (S)) are critical for biological activity in receptor binding.

Physicochemical Profile

| Property | Value / Description | Relevance |

| Physical State | White to off-white solid | Standard for HCl salts. |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | Polar salt form facilitates aqueous formulation for assays. |

| pKa (Calc.) | ~9.5 (Piperidine Nitrogen) | Exists as a cation at physiological pH (7.4), essential for ionic bonding with receptor aspartate residues. |

| LogP (Free Base) | ~1.8 - 2.1 | Moderate lipophilicity allows blood-brain barrier (BBB) penetration, crucial for CNS targets. |

| H-Bond Donors | 2 (NH, OH) | Key interaction points for receptor binding pockets. |

Synthetic Methodology (Authoritative Protocol)

The synthesis of 3,3-disubstituted piperidines is synthetically demanding due to the steric hindrance at the quaternary center. The most robust "self-validating" protocol involves the Double Alkylation-Cyclization Strategy starting from ethyl phenylacetate.

Retrosynthetic Analysis

-

Target: (3-Phenylpiperidin-3-yl)methanol.

-

Precursor: 1-Benzyl-3-phenylpiperidine-3-carboxylic acid ethyl ester.

-

Starting Materials: Ethyl phenylacetate + N-benzyl-bis(2-chloroethyl)amine (Nitrogen Mustard analog).

Step-by-Step Synthesis Protocol

Step 1: Construction of the Quaternary Piperidine Ring

-

Reagents: Ethyl phenylacetate (1.0 eq), N-benzyl-bis(2-chloroethyl)amine (1.0 eq), Sodium Amide (NaNH2, 2.2 eq) or NaH.

-

Solvent: Toluene or DMF (Anhydrous).

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: A double nucleophilic substitution. The enolate of ethyl phenylacetate attacks the first chloroethyl arm, followed by an intramolecular alkylation to close the ring.

-

Outcome: Formation of Ethyl 1-benzyl-3-phenylpiperidine-3-carboxylate.

-

Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the enolate.

Step 2: Reduction of the Ester to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq).

-

Solvent: THF (0°C to Room Temp).

-

Procedure: Add the ester dropwise to the LiAlH4 suspension. The quaternary center steric bulk may require extended reaction times.

-

Outcome: 1-Benzyl-3-phenyl-3-(hydroxymethyl)piperidine.

Step 3: Debenzylation (Hydrogenolysis)

-

Reagents: H2 gas (1 atm or balloon), 10% Pd/C catalyst.

-

Solvent: Methanol or Ethanol.

-

Procedure: Stir at RT until H2 uptake ceases.

-

Outcome: (3-Phenylpiperidin-3-yl)methanol (Free Base).

Step 4: Salt Formation

-

Reagents: HCl in Diethyl Ether or Dioxane (4M).

-

Procedure: Dissolve free base in minimal MeOH/EtOAc, add HCl solution dropwise. Precipitate is filtered and dried.

-

Final Product: (3-Phenylpiperidin-3-yl)methanol hydrochloride.

Synthesis Workflow Diagram

Caption: Figure 1: Synthetic pathway for (3-Phenylpiperidin-3-yl)methanol HCl via phenylacetate alkylation.

Applications in Drug Discovery[2][3]

This scaffold is not merely an intermediate; it is a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs).

Neurokinin-1 (NK1) Receptor Antagonists

The 3-phenylpiperidine core is homologous to the structure of CP-99,994 , a classic NK1 antagonist.

-

Mechanism: The phenyl ring occupies a hydrophobic pocket in the receptor (Transmembrane domains), while the basic nitrogen interacts with a conserved Aspartate.

-

Utility: The hydroxymethyl group allows for the attachment of "pendant" groups (e.g., benzyl ethers or triazoles) to probe accessory binding pockets, enhancing potency and selectivity against NK2/NK3 receptors.

Muscarinic Antagonists

Quaternary 3-phenylpiperidines mimic the structure of Atropine and Quinuclidinyl benzilate (QNB) analogs.

-

Design: Esterification of the hydroxymethyl group with bulky acids (e.g., cyclohexyl-hydroxy-phenylacetic acid) can yield potent M3 antagonists for COPD or overactive bladder.

Opioid/Sigma Receptor Ligands

The 3-phenylpiperidine motif is structurally isomeric to the 4-phenylpiperidine class (Meperidine/Pethidine).

-

SAR Insight: Shifting the phenyl from C4 to C3 alters the vector of the nitrogen lone pair relative to the aromatic ring, often shifting selectivity from Mu-opioid receptors to Sigma-1 receptors or NMDA channels (similar to phencyclidine analogs).

Handling and Safety Data

| Hazard Class | Description | Precaution |

| Acute Toxicity | Potentially harmful if swallowed (H302). | Wear standard PPE (Gloves, Goggles). |

| Irritation | Causes skin and eye irritation (H315, H319). | Use in a fume hood. |

| Storage | Hygroscopic. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |

Analytical Verification:

-

1H NMR (DMSO-d6): Look for the diagnostic AB quartet of the -CH2OH protons (due to the adjacent chiral center) and the multiplet of the phenyl ring (7.2–7.5 ppm).

-

Mass Spec: ESI+ [M+H]+ = 192.14 (Free base mass).

References

-

Chemical Identity: Sigma-Aldrich Product Specification: (3-phenylpiperidin-3-yl)methanol. Available at:

- Synthetic Route (General):Synthesis of 3,3-disubstituted piperidines via alkylation. In: Journal of Medicinal Chemistry.

- Pharmacological Relevance:NK1 Receptor Antagonists and 3-phenylpiperidine SAR. In: Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold in CP-99,994 analogs).

-

Patent Literature: WO2019165981 - Methods for synthesizing 3-phenylpiperidine derivatives.[2] (Provides background on related 3-phenylpiperidine synthesis). Available at:

Sources

Unlocking the Quaternary Advantage: The Therapeutic Potential of (3-Phenylpiperidin-3-yl)methanol Derivatives

Topic: Therapeutic Potential of (3-Phenylpiperidin-3-yl)methanol Derivatives in Drug Discovery Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of medicinal chemistry, the (3-Phenylpiperidin-3-yl)methanol scaffold represents a sophisticated evolution of the classic piperidine pharmacophore. Unlike the widely utilized 3,4-disubstituted analogs (e.g., Paroxetine precursors), this specific 3,3-gem-disubstituted framework introduces a quaternary carbon center. This structural modification is not merely cosmetic; it rigidly constrains the conformational space of the piperidine ring, locking the phenyl and hydroxymethyl groups into precise vectors essential for high-affinity binding to G-Protein Coupled Receptors (GPCRs), particularly Neurokinin-1 (NK1) and Opioid receptors.

This technical guide dissects the therapeutic utility of this scaffold, detailing its structural advantages, specific applications in CNS drug discovery, and the synthetic methodologies required to access this sterically congested core.

Part 1: The Structural Paradigm – Why the Quaternary Center Matters

The "Privileged Scaffold" Evolution

The piperidine ring is ubiquitous in FDA-approved drugs. However, the 3,3-disubstituted motif offers distinct pharmacological advantages over its 3,4- or 4,4-counterparts:

-

Conformational Locking: The geminal substitution at C3 forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "pre-organizes" the molecule for receptor binding, reducing the entropic penalty upon docking.

-

Metabolic Stability: The quaternary carbon at C3 blocks metabolic oxidation at this position, a common clearance pathway for simpler piperidines (e.g., via CYP450 enzymes).

-

Chiral Fidelity: The C3 center is chiral. Enantioselective synthesis allows for the precise targeting of receptor sub-pockets, often yielding >100-fold selectivity differences between enantiomers.

Pharmacophore Mapping

In the context of NK1 and Opioid receptors, the (3-Phenylpiperidin-3-yl)methanol scaffold serves as a critical anchor:

-

The Phenyl Group: Engages in

- -

The Hydroxymethyl Group: Acts as a versatile "handle." It can be a hydrogen bond donor/acceptor itself or, more commonly, derivatized into ethers or amines to reach distal polar residues.

-

The Piperidine Nitrogen: Protonated at physiological pH, forming a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs).

Figure 1: Pharmacophore mapping of the 3,3-disubstituted piperidine scaffold against key GPCR targets.

Part 2: Therapeutic Applications

Neurokinin-1 (NK1) Receptor Antagonism

Target Indication: Chemotherapy-Induced Nausea and Vomiting (CINV), Depression, Anxiety.

The NK1 receptor binds Substance P. Antagonists must block this interaction to prevent emetic signals.

-

Mechanism: Derivatives of (3-Phenylpiperidin-3-yl)methanol mimic the bulky, hydrophobic nature of Substance P's C-terminus while lacking the agonist efficacy.

-

Key Insight: The 3,3-disubstitution mimics the spatial arrangement found in more complex antagonists like L-733,060, but with a simplified core that improves oral bioavailability. The hydroxymethyl group is often etherified with a trifluoromethyl-benzyl group to enhance lipophilicity and blood-brain barrier (BBB) penetration.

Opioid Receptor Modulation

Target Indication: Analgesia, Addiction Treatment.

The search for "non-addictive" opioids often leads to mixed

-

Mechanism: The rigid 3-phenylpiperidine core serves as a "privileged structure" for opioid ligands. By modifying the hydroxymethyl arm, researchers can tune the selectivity between

(mu) and -

Data Point: Studies on N-substituted 3-phenylpiperidines show that the orientation of the C3-substituent is the primary determinant of efficacy (agonist vs. antagonist). The gem-disubstituted methanol derivative allows for the separation of these activities by locking the phenyl group in an equatorial or axial position relative to the nitrogen lone pair.

Part 3: Synthesis & Experimental Protocols

Constructing the quaternary center at C3 is the synthetic bottleneck. Standard alkylation of piperidines often fails due to steric hindrance and lack of regiocontrol.

Synthesis Workflow: The "Strecker-Alkylation" Strategy

This protocol outlines a robust method for synthesizing the core scaffold with high enantiomeric excess.

Prerequisites:

-

Starting Material: 1-Benzyl-3-piperidone

-

Reagents: KCN, Benzylamine, Grignard Reagent (Phenylmagnesium bromide)

Step-by-Step Protocol:

-

Formation of the

-Aminonitrile (Strecker Reaction): -

Bruylants Reaction (Quaternary Center Formation):

-

Treat the

-aminonitrile with Phenylmagnesium bromide (PhMgBr) in anhydrous THF at 0°C. -

Critical Step: The Grignard reagent displaces the nitrile group (or attacks the iminium ion formed after nitrile ejection) to install the phenyl group at C3.

-

Result: 1-Benzyl-3-phenyl-3-aminopiperidine (or related intermediate depending on specific route variation).

-

-

Hydrolysis and Reduction to Methanol:

-

If starting from a cyano-ester precursor: Hydrolyze the ester/nitrile to the carboxylic acid.

-

Reduce the carboxylic acid using Lithium Aluminum Hydride (LiAlH

) in THF. -

Safety Note: Quench LiAlH

carefully with Fieser method (Water, 15% NaOH, Water).

-

-

Chiral Resolution:

-

The product is racemic.[3] Resolve using (+)-Dibenzoyl-D-tartaric acid crystallization in hot ethanol.

-

Validation: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Figure 2: Synthetic pathway for accessing the quaternary 3-phenyl-3-hydroxymethylpiperidine core.

Biological Assay: Radioligand Binding (NK1 Receptor)

To validate the therapeutic potential, the affinity of the synthesized derivative must be quantified.

Protocol:

-

Membrane Preparation: Use CHO cells stably expressing the human NK1 receptor. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

-

Incubation:

-

Mix 200

L membrane suspension. -

Add 25

L of -

Add 25

L of test compound (10 concentrations,

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and

Data Presentation Template:

| Compound ID | R-Group (Methanol Derivative) | NK1 | Selectivity (vs NK2) | Metabolic Stability ( |

| 3-Ph-3-MeOH (Ref) | -OH (Parent) | 120 | >50x | 45 |

| Derivative A | -O-Benzyl-CF3 | 2.5 | >500x | 120 |

| Derivative B | -O-CH2-Pyridine | 15.0 | >100x | 90 |

Table 1: Hypothetical SAR data demonstrating the potency gain from derivatizing the hydroxymethyl arm.

References

-

Piperidine-containing drugs and recently studied analogs. (2025). PubMed. Retrieved from [Link]

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl...} Analogues. (2014).[3] PMC - NIH. Retrieved from [Link]

-

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel delta opioid agonist. (2000).[1] PubMed. Retrieved from [Link]

Sources

Molecular weight and physicochemical characteristics of (3-Phenylpiperidin-3-yl)methanol HCl

This technical guide details the physicochemical profile, molecular metrics, and handling protocols for (3-Phenylpiperidin-3-yl)methanol Hydrochloride , a specialized quaternary piperidine scaffold used in medicinal chemistry.

Executive Summary

(3-Phenylpiperidin-3-yl)methanol HCl is a "privileged scaffold" featuring a quaternary carbon at the 3-position of the piperidine ring. This structural motif—combining a lipophilic phenyl group and a polar hydroxymethyl handle at a sterically congested center—is critical for restricting conformational flexibility in drug candidates. It is frequently employed in the development of Tachykinin (NK1) antagonists, opioid receptor ligands, and other CNS-active agents where defined spatial orientation of pharmacophores is required.

This guide provides a definitive reference for the compound's molecular weight, solubility behaviors, and experimental handling, designed to support reproducible workflows in hit-to-lead optimization.

Chemical Identity & Molecular Metrics[1][2][3][4][5][6][7]

The presence of the quaternary center at C3 distinguishes this compound from its regioisomers (e.g., piperidin-3-yl-phenylmethanol). The hydrochloride salt form is the standard for stability and handling.

Table 1: Core Chemical Identifiers

| Metric | Detail |

| Compound Name | (3-Phenylpiperidin-3-yl)methanol Hydrochloride |

| CAS Number (HCl) | 2060037-56-9 |

| CAS Number (Free Base) | 1026896-52-5 |

| IUPAC Name | (3-phenylpiperidin-3-yl)methanol; hydrochloride |

| Molecular Formula | C₁₂H₁₈ClNO (Salt) / C₁₂H₁₇NO (Base) |

| SMILES | C1CC(CNC1)(CO)C2=CC=CC=C2.Cl |

| Structure Description | 3,3-disubstituted piperidine; Quaternary C3 bearing Phenyl and -CH₂OH groups.[1][2][3] |

Table 2: Molecular Weight Breakdown

| Component | Formula | Exact Mass (Da) | Avg.[4] Mol. Weight ( g/mol ) |

| Cation (Active) | C₁₂H₁₈NO⁺ | 192.138 | 192.28 |

| Counterion | Cl⁻ | 34.969 | 35.45 |

| Total Salt | C₁₂H₁₈ClNO | 227.107 | 227.73 |

Expert Insight: When calculating stoichiometry for reactions, always use the salt MW (227.73 g/mol ). However, for potency (IC50) or pharmacokinetic calculations, normalize to the free base MW (191.27 g/mol ) to avoid "salt correction" errors in biological data.

Physicochemical Characteristics

Understanding the interplay between the ionizable piperidine nitrogen and the lipophilic phenyl ring is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Solubility Profile

As a hydrochloride salt of a secondary amine, the compound exhibits high aqueous solubility but distinct behavior in organic solvents due to the lipophilic phenyl group.

-

Water: Highly Soluble (>50 mg/mL). The protonated amine forms strong hydrogen bonds with water.

-

Methanol/DMSO: Soluble.[5] Preferred solvents for preparing stock solutions (typically 10–100 mM).

-

Dichloromethane (DCM): Moderate solubility. The phenyl group aids solubility in chlorinated solvents compared to simple piperidines.

-

Diethyl Ether/Hexane: Insoluble.

Ionization (pKa) and Lipophilicity

The quaternary center introduces steric bulk that slightly depresses the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2).

-

Predicted pKa (Piperidine NH): 9.8 – 10.2 .

-

Implication: At physiological pH (7.4), the molecule is >99% protonated (cationic). This limits passive diffusion unless active transport or paracellular routes are utilized.

-

-

LogP (Free Base): ~1.4 – 1.8 .

-

LogD (pH 7.4): -1.2 to -0.8 .

-

Critical Note: The effective lipophilicity drops significantly at physiological pH due to ionization.

-

Experimental Protocols & Workflows

Identity Verification Workflow (HPLC-MS)

To validate the integrity of the quaternary center and ensure no regioisomer contamination (e.g., migration of the phenyl group), use the following protocol.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV (210 nm, 254 nm) and MS (ESI+).

Expected Signals:

-

[M+H]⁺: m/z 192.14.

-

Fragment: Loss of -CH₂OH (M-31) is a common fragmentation pathway for this scaffold.

Handling & Storage Logic

The HCl salt is hygroscopic. Moisture uptake can lead to "clumping" and weighing errors.

-

Storage: Store at -20°C in a desiccator.

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Solution Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce salt disproportionation.

Visualizations

Diagram 1: Physicochemical Logic & Solubility Workflow

This workflow illustrates the decision-making process for solvent selection based on the compound's ionization state.

Caption: Solubility and partitioning behavior dependent on pH. To extract the compound into organic layers, the pH must be adjusted >11 to neutralize the piperidine nitrogen.

Diagram 2: Retrosynthetic Disconnection (Synthesis Insight)

Understanding the synthesis helps in identifying potential impurities (e.g., des-hydroxymethyl derivatives).

Caption: Simplified retrosynthesis showing the construction of the quaternary center from N-Boc-3-piperidone.

References

-

Aaron Chemicals. (2023). Product Specification: (3-phenylpiperidin-3-yl)methanol hydrochloride (CAS 2060037-56-9).[6][9] Retrieved from

-

PubChem. (2023). Compound Summary: (3-phenylpiperidin-3-yl)methanol.[6][10][9][11] National Library of Medicine. Retrieved from

-

AA Blocks. (2023). Building Block Analysis: Piperidine Scaffolds in Drug Discovery. Retrieved from

- Journal of Medicinal Chemistry. (General Reference). Quaternary Piperidines in NK1 Antagonist Design. (Contextual grounding for scaffold utility).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]

- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 4. 322729 | Sigma-Aldrich [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. aaronchem.com [aaronchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aablocks.com [aablocks.com]

- 10. 10xchem.com [10xchem.com]

- 11. CAS:1903689-03-1, [3-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanol-毕得医药 [bidepharm.com]

The (3-Phenylpiperidin-3-yl)methanol Scaffold: A Privileged 3D Architecture for CNS and Oncology Drug Discovery

Executive Summary

Modern medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. This paradigm, widely known as the "Escape from Flatland" hypothesis, correlates higher fractions of sp3-hybridized carbons (Fsp3) with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity[1]. Within this context, the (3-phenylpiperidin-3-yl)methanol scaffold has emerged as a highly privileged building block. Featuring a fully substituted quaternary stereocenter, this scaffold provides exceptional conformational rigidity and offers three orthogonal vectors for structural diversification. This whitepaper details the physicochemical rationale, synthetic tractability, and target applications of this scaffold in both oncology and neuropharmacology.

Physicochemical and Structural Rationale

The utility of (3-phenylpiperidin-3-yl)methanol lies in its precise spatial geometry. The presence of a quaternary stereocenter at the C3 position of the piperidine ring dictates the molecule's conformational landscape.

-

Conformational Locking (Causality): The steric bulk of the phenyl and hydroxymethyl groups forces the piperidine ring into a highly stable chair conformation. This pre-organization ensures that the substituents occupy predictable axial and equatorial positions. When the scaffold binds to a target protein, the entropic penalty (

) is minimized because the molecule is already locked in its bioactive conformation. -

Fsp3 and ADME Optimization: With an Fsp3 score of 0.5 (6 sp3 carbons out of 12 total), the core scaffold inherently possesses excellent physicochemical properties. The 3D bulk prevents

stacking-induced aggregation, thereby improving aqueous solubility and reducing promiscuous binding to off-target proteins such as cytochrome P450 enzymes[1].

Synthetic Tractability and Derivatization Logic

The scaffold is designed for divergent synthesis, offering three distinct, orthogonal vectors for functionalization without cross-reactivity.

-

Vector 1 (N1 Secondary Amine): Highly nucleophilic; ideal for reductive amination, acylation, or sulfonylation to tune basicity and membrane permeability.

-

Vector 2 (C3 Hydroxymethyl): A primary alcohol that can be etherified to engage deep hydrophobic sub-pockets, or oxidized to a carboxylic acid for amide coupling.

-

Vector 3 (C3 Phenyl): Can be subjected to electrophilic aromatic substitution or utilized in palladium-catalyzed cross-coupling reactions if pre-halogenated.

Logical workflow for orthogonal derivatization of the scaffold.

Target Applications

Oncology: Disrupting the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is aberrantly activated in numerous malignancies, particularly colorectal cancer (CRC). A critical step in this oncogenic cascade is the protein-protein interaction (PPI) between nuclear β-catenin and the B-cell lymphoma 9 (BCL9) co-activator.

Recent breakthroughs have demonstrated that 3-phenylpiperidine derivatives act as highly potent small-molecule inhibitors of the β-catenin/BCL9 interaction[2]. The 3D architecture of the scaffold perfectly mimics the spatial arrangement of the

Wnt/β-catenin signaling pathway and PPI intervention point.

CNS Therapeutics: Monoamine Transporter Inhibition

In neuropharmacology, the 3-phenylpiperidine core is a recognized privileged structure for targeting monoamine transporters (NET, DAT, and SERT). The spatial relationship between the basic piperidine nitrogen and the aromatic phenyl ring is critical for transporter recognition. The C3-hydroxymethyl group serves as an ideal vector to attach bulky ether substituents (e.g., phenoxy groups), which engage the halogen-binding pockets of the transporters, drastically increasing binding affinity and enabling selectivity tuning between serotonin and dopamine reuptake inhibition.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for various functionalized derivatives of the scaffold targeting the β-catenin/BCL9 PPI, demonstrating how specific vector modifications drive potency[2].

| Compound | Vector 1 (N1-Substitution) | Vector 2 (O-Substitution) | β-Catenin/BCL9 IC₅₀ (µM) | Cellular Efficacy (CRC Viability) |

| Scaffold Core | -H | -H | > 50.0 | Inactive |

| Derivative A | Acetyl | Methyl | 12.5 | Weak |

| Derivative B | Methanesulfonyl | Benzyl | 4.2 | Moderate |

| Compound 41 | Substituted Amide | Substituted Aryl | 0.72 | Potent (In vivo efficacy) |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to guarantee reproducibility.

Protocol A: Orthogonal Functionalization of the Scaffold (O-Alkylation & N-Acylation)

Objective: To selectively etherify the primary alcohol while subsequently acylating the secondary amine.

-

N-Boc Protection (Checkpoint 1): React the core scaffold with Boc-anhydride (1.1 eq) in DCM with triethylamine. Causality: The secondary amine is highly nucleophilic and will outcompete the alcohol during alkylation. Boc protection ensures strict regioselectivity. Validation: TLC (Hexane:EtOAc 7:3) must show complete consumption of the baseline starting material. LC-MS must confirm the [M+H]+ mass shift corresponding to the Boc group.

-

O-Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Causality: NaH irreversibly deprotonates the primary alcohol, generating hydrogen gas and preventing equilibrium-driven reverse reactions. Slowly add the desired alkyl halide.

-

Boc Deprotection & N-Acylation (Checkpoint 2): Treat the purified intermediate with 4M HCl in dioxane to remove the Boc group. After solvent removal, dissolve in DCM, add DIPEA (2.0 eq), and the desired acyl chloride. Validation: Final structural confirmation must be achieved via 1H-NMR. The diastereotopic protons of the -CH2O- group will appear as distinct doublets (due to the adjacent chiral quaternary center), confirming the integrity of the C3 stereocenter.

Protocol B: Competitive Fluorescence Polarization (FP) Assay for β-Catenin/BCL9

Objective: To quantify the binding affinity (IC₅₀) of synthesized derivatives against the β-catenin/BCL9 interaction.

-

Reagent Preparation: Prepare a master mix containing recombinant human β-catenin protein (100 nM) and a FITC-labeled BCL9 peptide tracer (10 nM) in assay buffer (PBS, 0.01% Triton X-100 to prevent non-specific aggregation).

-

Compound Plating: Serially dilute the test compounds in DMSO and transfer to a 384-well black microplate. Causality: Black plates are mandatory to prevent well-to-well optical crosstalk during fluorescence excitation.

-

Incubation and Reading: Add the protein/tracer master mix to the compounds. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Measure parallel and perpendicular fluorescence emission (Ex: 485 nm, Em: 535 nm).

-

Self-Validation System (Z'-Factor):

-

Positive Control: Unlabeled BCL9 peptide (complete displacement).

-

Negative Control: DMSO vehicle (maximum polarization).

-

Validation Metric: Calculate the Z'-factor using the formula:

. The assay is only deemed valid and actionable if

-

References

-

Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

-

Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry.[Link]

Sources

- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3-Disubstituted Piperidines: A Technical Guide to Synthesis and Application in Drug Discovery

Topic: Literature Review of 3,3-Disubstituted Piperidine Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from "flatland" aromatic scaffolds to saturated, three-dimensional heterocycles is a defining trend in modern medicinal chemistry. Among these, 3,3-disubstituted piperidines represent a privileged class of building blocks. Unlike their 4-substituted counterparts, these gem-disubstituted motifs offer unique conformational restrictions via the Thorpe-Ingold effect , enabling precise vector positioning of pharmacophores while simultaneously blocking metabolic soft spots.

This guide synthesizes the current literature on 3,3-disubstituted piperidines, focusing on scalable synthetic methodologies, physicochemical impacts, and their application in high-value targets such as HDM2-p53 and 11β-HSD1 inhibitors.

Structural & Physicochemical Properties[1][2][3]

The Gem-Disubstituted Effect

The introduction of two substituents at the C3 position of the piperidine ring creates a quaternary center that significantly alters the molecule's energy landscape.

-

Conformational Locking: The gem-disubstituted group introduces steric strain that disfavors equatorial placement of adjacent substituents, often forcing the ring into a specific chair conformation. This reduces the entropic penalty of binding to a protein target.

-

Metabolic Stability: The C3 position in piperidines is a common site for CYP450-mediated oxidation. Disubstitution at this position effectively "blocks" this metabolic liability, extending half-life (

). -

Basicity Modulation: The inductive effect of electronegative substituents (e.g., fluorine) at C3 decreases the pKa of the piperidine nitrogen, improving oral bioavailability and blood-brain barrier (BBB) permeability.

Comparative Data: 3,3-Difluoropiperidine vs. Piperidine

The following table highlights the physicochemical shift induced by gem-difluorination at the C3 position, a common bioisosteric replacement.

| Property | Unsubstituted Piperidine | 3,3-Difluoropiperidine | Impact |

| pKa (Conj. Acid) | ~11.2 | ~8.5 - 9.0 | Reduced basicity improves membrane permeability. |

| LogP | 0.84 | ~1.2 | Increased lipophilicity without adding significant bulk. |

| C-H Bonds (Metabolic) | 10 | 8 | Removal of oxidizable C3 hydrogens. |

| Conformation | Fluxional Chair | Biased Chair | Dipole-dipole interactions stabilize specific rotamers. |

Synthetic Strategies: Constructing the Quaternary Center

Creating a quaternary center at the C3 position is synthetically challenging due to steric hindrance. The literature highlights three primary strategies: The Bargellini Reaction , De Novo Ring Construction , and Functional Group Interconversion .

Strategy A: The Bargellini Reaction (One-Pot Assembly)

The Bargellini reaction is a powerful multicomponent reaction (MCR) that has been adapted for piperidine synthesis. It involves the condensation of a ketone (or piperidinone) with a nucleophile and chloroform under basic conditions.[1]

-

Mechanism: The reaction proceeds via the formation of a trichloromethyl carbinol, which cyclizes to a highly reactive gem-dichloroepoxide intermediate.[1][2] Nucleophilic attack (e.g., by an amine or alcohol) opens the epoxide, followed by hydrolysis to an

-substituted carboxylic acid derivative. -

Application: This is particularly useful for synthesizing 3,3-disubstituted piperidine-2-carboxylic acid derivatives (pipecolic acids).

Strategy B: Fluorination (The Bioisostere Route)

Accessing 3,3-difluoropiperidines is a critical workflow.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

-

Substrate: N-Protected-3-piperidinones.

-

Challenge: Enolization can lead to vinyl fluorides. Careful temperature control (-78°C) and non-nucleophilic bases are required.

Strategy C: Asymmetric Synthesis via Meyers' Lactams

For chiral, non-symmetrical 3,3-disubstituted piperidines, the use of bicyclic lactams (Meyers' lactams) allows for sequential, diastereoselective alkylation.

-

Formation: Condensation of a

-keto acid with a chiral amino alcohol (e.g., phenylglycinol). -

Alkylation: The resulting lactam enolate is alkylated at the angular position (C3 equivalent).

-

Reduction: Reductive cleavage removes the chiral auxiliary, yielding the enantiopure piperidine.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-difluoropiperidine

A validated protocol for accessing fluorinated building blocks.

Reagents:

-

N-Boc-3-piperidinone (1.0 equiv)

-

DAST (Diethylaminosulfur trifluoride) (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO₃ solution[3]

Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add N-Boc-3-piperidinone dissolved in anhydrous DCM.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent elimination side reactions.

-

Addition: Add DAST dropwise via syringe over 20 minutes. Maintain temperature below -70°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly overnight (12-16 hours).

-

Quench: Caution: Pour the reaction mixture slowly into a stirred beaker of saturated NaHCO₃/ice. Evolution of CO₂ and HF will occur.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a clear oil.[4]

Protocol 2: Bargellini Reaction for 3,3-Disubstituted Scaffolds

Adapted for the synthesis of hindered carboxylic acid derivatives.

Reagents:

-

N-Benzyl-3-piperidinone (1.0 equiv)

-

Chloroform (CHCl₃) (5.0 equiv)

-

Sodium Hydroxide (NaOH) (50% aq.[5] solution)

-

Benzyltriethylammonium chloride (TEBA) (Catalytic, 5 mol%)

-

Nucleophile (e.g., Aniline or Morpholine) (1.2 equiv)

Methodology:

-

Mixing: To a solution of the piperidinone and TEBA in CHCl₃, add the nucleophile.

-

Initiation: Add the 50% NaOH solution dropwise at 0°C with vigorous stirring.

-

Reaction: The reaction is exothermic. Stir at 0°C for 1 hour, then allow to warm to RT and stir for 4-6 hours.

-

Workup: Dilute with water and DCM. Acidify the aqueous layer to pH ~2 (if the product is the free acid) or extract the organic layer (if amide formed).

-

Isolation: The gem-dichloroepoxide intermediate is transient; the final product is the

-amino/oxy acid derivative.

Visualizations & Pathways

The Bargellini Reaction Mechanism

The following diagram illustrates the "hidden" complexity of this one-pot reaction, specifically the formation of the critical gem-dichloroepoxide intermediate.

Caption: The Bargellini cascade transforms simple ketones into complex quaternary centers via a gem-dichloroepoxide.

Synthetic Decision Tree for 3,3-Disubstituted Piperidines

Selecting the correct route depends heavily on the symmetry and nature of the substituents.

Caption: Decision matrix for selecting the optimal synthetic pathway based on target substituent topology.

Case Study: HDM2-p53 Inhibitors

The interaction between the tumor suppressor p53 and the E3 ubiquitin ligase HDM2 is a prime target in oncology.[6]

-

The Challenge: The p53-binding pocket on HDM2 is a hydrophobic cleft that requires a ligand to project three hydrophobic groups (mimicking Phe19, Trp23, Leu26 of p53) in a precise orientation.

-

The Solution: Researchers utilized a 3,3-disubstituted piperidine scaffold (e.g., Compound 21 in literature).[7] The quaternary center at C3 locked the piperidine ring into a conformation that perfectly positioned a para-chlorophenyl group and a solubilizing side chain, mimicking the spatial arrangement of the p53 peptide helix.

-

Outcome: This rigidification led to nanomolar affinity and significant tumor regression in xenograft models, validating the gem-disubstituted piperidine as a "helix mimetic."

References

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

-

Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams Source: The Journal of Organic Chemistry (2007) URL:[Link]

-

Synthesis of 4-substituted 3,3-difluoropiperidines Source: The Journal of Organic Chemistry (2010) URL:[Link]

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2018) URL:[Link]

-

The Bargellini Reaction: A User's Guide to the Synthesis of Hindered Carboxylic Acids Source: Tetrahedron Letters (2009) URL:[2][Link]

Sources

- 1. Bargellini reaction - Wikipedia [en.wikipedia.org]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Analysis of 3-Phenylpiperidine Analogs: Structural Determinants of Dopaminergic and Sigma Receptor Modulation

Topic: Pharmacophore Analysis of 3-Phenylpiperidine Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Privileged" 3-Phenylpiperidine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the piperidine ring is ubiquitous.[1] However, the positional isomerism of the phenyl substituent dictates a profound divergence in pharmacological profiles. While 4-phenylpiperidines (e.g., pethidine, fentanyl, haloperidol) are classically associated with

This guide focuses on the pharmacophore analysis of 3-phenylpiperidine analogs, specifically highlighting their role as Dopamine D2 autoreceptor ligands and Sigma (

Pharmacological Landscape & Target Validation

Before deriving a pharmacophore, one must define the biological endpoint. 3-Phenylpiperidines are primarily investigated for:

-

Dopamine D2 Receptors:

-

Mechanism: Partial agonism with selectivity for presynaptic autoreceptors over postsynaptic receptors.

-

Therapeutic Utility: Antipsychotics (modulating dopaminergic tone without extrapyramidal side effects) and potential treatments for substance use disorders.

-

Prototypical Ligand: 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP).[2][3]

-

-

Sigma (

) Receptors:-

Mechanism:

and -

Therapeutic Utility: Neuroprotection, cognitive enhancement, and modulation of psychostimulant effects.

-

Comparative SAR: 3-Phenyl vs. 4-Phenyl

The "scaffold hop" from 4-phenyl to 3-phenyl creates a constrained conformational space. In 4-phenylpiperidine, the aromatic ring can rotate freely in an equatorial position. In 3-phenylpiperidine, the proximity to the nitrogen creates distinct steric clashes, often favoring specific rotamers that align with the D2 receptor's orthosteric binding pocket differently than classic antagonists.

Pharmacophore Modeling Strategy

To analyze this scaffold effectively, we employ a Ligand-Based Pharmacophore (LBP) approach, validated by recent cryo-EM structures of D2-like receptors.

Core Pharmacophoric Features

A robust model for 3-phenylpiperidine bioactivity requires four essential features:

| Feature ID | Feature Type | Description | Function |

| PI | Positive Ionizable | Protonated Piperidine Nitrogen | Electrostatic interaction with the conserved Aspartate (Asp3.32) in TM3 of GPCRs. |

| HY/AR | Hydrophobic/Aromatic | Phenyl Ring at C3 | |

| HBD/HBA | H-Bond Donor/Acceptor | 3-Hydroxyl Group (meta) | Critical for high affinity. Mimics the phenolic OH of dopamine. |

| HY-Aux | Hydrophobic Aux | N-alkyl substituent (Propyl) | Fits into the hydrophobic accessory pocket; determines agonist vs. antagonist efficacy. |

The Stereochemical Switch

Unlike the achiral 4-phenylpiperidine (assuming symmetrical substitution), 3-phenylpiperidine is chiral.

-

(S)-(-)-3-PPP: Acts as a partial agonist at D2 autoreceptors and an antagonist at postsynaptic D2 receptors.[3]

-

(R)-(+)-3-PPP: Acts as a full agonist at presynaptic receptors.

Technical Insight: When building your pharmacophore hypothesis, you must generate conformers for both enantiomers. A common error is treating the scaffold as a flat 2D graph. The vector of the lone pair on the nitrogen relative to the phenyl ring is the determinant of efficacy.

Technical Workflow: Generating the Model

The following protocol outlines a self-validating workflow for generating a 3-phenylpiperidine pharmacophore using standard molecular modeling suites (e.g., MOE, Schrödinger, or open-source RDKit/Pharmer).

Step 1: Dataset Curation & Conformational Analysis

-

Input: Select 15-20 analogs with known

values for D2 and -

Conformer Generation: Use a systematic search (e.g., OMEGA or ConfGen).

-

Constraint: Ensure the piperidine ring adopts the chair conformation.

-

Energy Window: 5-10 kcal/mol from the global minimum.

-

Step 2: Alignment & Feature Extraction

Align molecules based on the Pharmacophoric Triad :

-

The Basic Nitrogen (Origin).

-

The Centroid of the Phenyl Ring.

Measurement Validation:

-

N to Phenyl Centroid: ~5.0 - 5.5 Å.

-

N to 3-OH Oxygen: ~6.0 - 6.5 Å.

-

Angle (N-Centroid-OH): Critical for distinguishing D2 efficacy.

Step 3: Model Validation (The Decoy Set)

Do not rely solely on

-

Metric: Calculate the Enrichment Factor (EF) at 1%.

-

Threshold: A valid model must retrieve >50% of actives in the top 1% of the sorted database.

Workflow Visualization

The following diagram illustrates the logical flow from chemical structure to validated pharmacophore model.

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model for chiral scaffolds.

Structural Determinants of Selectivity (SAR)

The "Message-Address" concept is pivotal here. The 3-phenylpiperidine core acts as the "Message" (essential for receptor activation), while the N-substituent acts as the "Address" (conferring selectivity).

The "Message": 3-Hydroxyphenyl Moiety

The presence of a hydroxyl group at the meta position of the phenyl ring is non-negotiable for high D2 affinity.

-

Bioisosterism: Replacement of -OH with -F or -Cl drastically reduces D2 affinity but may retain

receptor affinity. -

Mechanistic Insight: The -OH group likely functions as a Hydrogen Bond Donor (HBD) to Serine residues (e.g., Ser5.42) deep in the binding pocket.[5]

The "Address": N-Substitution

-

N-Propyl (as in 3-PPP): Optimal for D2 autoreceptor selectivity.[4]

-

N-Phenethyl: Increases potency but often reduces selectivity, introducing

-opioid or 5-HT activity. -

N-Methyl: Often leads to non-selective compounds with lower efficacy.

Signaling Pathway & Autoreceptor Logic

The unique value of 3-phenylpiperidines lies in their ability to decouple presynaptic autoreceptor activation from postsynaptic blockade.

Figure 2: The "Dual Action" mechanism of 3-phenylpiperidine analogs like (-)-3-PPP, showing preferential activation of presynaptic autoreceptors to downregulate dopamine synthesis.

Case Study: 3-PPP (Preclamol)[2][3][6]

Compound: 3-(3-hydroxyphenyl)-N-n-propylpiperidine Significance: Defines the 3-phenylpiperidine pharmacophore for dopaminergic stabilizers.[4]

| Property | (S)-(-)-3-PPP | (R)-(+)-3-PPP |

| D2 Autoreceptor | Agonist | Agonist |

| D2 Postsynaptic | Antagonist | Partial Agonist |

| Sigma Receptor | Moderate Affinity | High Affinity |

| Pharmacophore Fit | Matches "Antagonist" exclusion volume | Clashes with "Antagonist" exclusion volume |

Experimental Protocol for Validation: To validate if a new 3-phenylpiperidine analog follows the 3-PPP profile:

-

Radioligand Binding: Use

-Raclopride (D2 antagonist) and -

Functional Assay: GTP

S binding assay. A partial agonist will show sub-maximal stimulation compared to Dopamine (100%). -

Sigma Selectivity: Screen against

-(+)-Pentazocine (

Conclusion

The 3-phenylpiperidine scaffold represents a sophisticated chemical tool for fine-tuning dopaminergic signaling. Unlike its 4-phenyl isomer, which is dominated by opioid pharmacology, the 3-phenyl architecture—particularly when substituted with a meta-hydroxyl group and an N-propyl chain—provides a privileged framework for dopamine stabilizers .

Successful pharmacophore modeling of this class requires strict attention to stereochemistry and conformational flexibility . The resulting models are not just static filters but dynamic tools for scaffold hopping, enabling the design of next-generation antipsychotics and neuroprotective agents.

References

-

Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selective presynaptic receptor stimulation." Psychopharmacology.

-

Wikström, H., et al. (1984). "Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity." Journal of Medicinal Chemistry.

-

Largent, B. L., et al. (1984). "Structural determinants of sigma receptor affinity." Molecular Pharmacology.

-

Thorberg, S. O., et al. (1987). "Synthesis and resolution of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)." Acta Pharmaceutica Suecica.

-

Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of new ligands." Mini Reviews in Medicinal Chemistry.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-PPP - Wikipedia [en.wikipedia.org]

- 3. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Solubility profile of (3-Phenylpiperidin-3-yl)methanol hydrochloride in organic solvents

Title: Solubility Profile & Characterization Guide: (3-Phenylpiperidin-3-yl)methanol Hydrochloride

Executive Summary

(3-Phenylpiperidin-3-yl)methanol hydrochloride (CAS: 1260844-41-6 / related isomers) represents a critical chiral building block in the synthesis of neurokinin-1 (NK1) antagonists and oncology therapeutics. Its physicochemical duality—featuring a lipophilic phenyl-piperidine core and a hydrophilic hydroxymethyl-ammonium chloride moiety—creates a complex solubility profile. This guide provides a definitive technical analysis of its solubility behavior, predictive modeling where empirical data is sparse, and a validated protocol for solvent selection in purification workflows.

Part 1: Physicochemical Context & Solubility Matrix

Structural Analysis

The solubility of this compound is governed by a "tug-of-war" between three distinct structural domains:

-

The Salt Bridge (Ionic): The hydrochloride salt form dominates the lattice energy, mandating high-dielectric solvents (water, methanol) for dissolution.

-

The Hydrophilic Tether (H-Bonding): The primary alcohol (-CH₂OH) at the C3 position acts as a hydrogen bond donor/acceptor, enhancing solubility in lower alcohols (EtOH, IPA).

-

The Lipophilic Core (Hydrophobic): The 3-phenyl ring and piperidine backbone provide significant lipophilicity, allowing for interaction with chlorinated solvents (DCM, CHCl₃) if the ionic lattice can be overcome (often requiring a co-solvent like MeOH).

Solubility Profile Matrix

Data synthesized from structural analogs (e.g., Paroxetine intermediates, Phencyclidine HCl) and standard salt behavior.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |

| Polar Protic | Water | High (>50 mg/mL) | Ion-dipole interactions overcome crystal lattice energy. | Aqueous workup; Reverse-phase HPLC. |

| Polar Protic | Methanol | High (>30 mg/mL) | Strong H-bonding + high dielectric constant. | Primary solvent for transfers/reactions. |

| Polar Protic | Isopropanol (IPA) | Moderate (Temperature Dependent) | Ideal balance: Soluble at boiling, insoluble at 0°C. | Gold Standard for Recrystallization. |

| Chlorinated | Dichloromethane (DCM) | Low/Moderate | The phenyl group aids interaction, but the HCl salt resists. | Extraction (often requires 5-10% MeOH). |

| Polar Aprotic | DMSO / DMF | High | High dipole moment solvates the cation effectively. | Stock solutions for biological assays. |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | Lack of dipole/H-bonding capability. | Anti-solvent for precipitation. |

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Objective: To define the precise saturation point in a specific solvent system.

-

Preparation: Weigh 100 mg of (3-Phenylpiperidin-3-yl)methanol HCl into a tared 4 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 60 seconds after each addition.

-

Observation:

-

Dissolution: Solution becomes clear. Record volume.

-

Saturation: If undissolved solid remains after 2.0 mL, heat to reflux (if applicable) to check temperature dependence.

-

-

Validation: If fully dissolved, filter through a 0.45 µm PTFE syringe filter, evaporate a 1.0 mL aliquot, and weigh the residue to confirm concentration.

Protocol B: Recrystallization Strategy (Field-Proven)

Context: Based on analogous piperidine intermediates (e.g., Paroxetine precursors), Isopropanol (IPA) is the preferred solvent for purification.

-

Dissolution: Suspend crude material in IPA (10 mL/g).

-

Reflux: Heat to boiling (82°C). Add methanol dropwise only if dissolution is incomplete after 5 minutes of reflux.

-

Hot Filtration: Filter rapidly through a pre-warmed glass frit to remove inorganic salts (NaCl/KCl).

-

Nucleation: Allow filtrate to cool slowly to room temperature (25°C) over 2 hours.

-

Crystallization: Transfer to 4°C for 12 hours.

-

Collection: Filter white crystals, wash with cold diethyl ether (to remove residual IPA), and dry under vacuum.

Part 3: Visualization & Workflows

Figure 1: Solubility Determination Decision Tree

Caption: Logical workflow for determining the optimal solvent system for reaction or purification.

Figure 2: Recrystallization & Purification Pathway

Caption: Step-by-step purification protocol utilizing the temperature-dependent solubility profile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70700777, (S)-Piperidin-3-ylmethanol hydrochloride. Retrieved from [Link]

-

Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.[1] Der Pharma Chemica, 9(7):91-93.[1] (Demonstrates IPA recrystallization for phenyl-piperidinyl-methanol analogs). Retrieved from [Link]

- Muller, G. W., et al. (2000).United States Patent 6,040,316: 3-alkyl-3-phenyl-piperidines. (Describes isolation and salt formation of 3-phenylpiperidine derivatives).

Sources

Technical Guide: Identification of (3-Phenylpiperidin-3-yl)methanol Hydrochloride in Patent Literature

The following technical guide details the identification, synthesis, and patent landscape of (3-Phenylpiperidin-3-yl)methanol hydrochloride , a critical intermediate in the development of neurokinin (NK) receptor antagonists.

Executive Summary & Molecule Identity

(3-Phenylpiperidin-3-yl)methanol hydrochloride is a pharmacologically significant scaffold, primarily utilized as a key building block in the synthesis of Tachykinin (NK1, NK2, NK3) receptor antagonists. Its structural uniqueness lies in the gem-disubstituted quaternary carbon at the 3-position of the piperidine ring, which imparts specific conformational constraints essential for receptor binding affinity.

Chemical Identity Table

| Property | Detail |

| Chemical Name | (3-Phenylpiperidin-3-yl)methanol hydrochloride |

| IUPAC Name | 3-(Hydroxymethyl)-3-phenylpiperidine hydrochloride |

| CAS Number | 2060037-56-9 (HCl salt); Note: Free base often cited as 2060037-55-8 or related isomer series. |

| Molecular Formula | C₁₂H₁₈ClNO (HCl salt) |

| Molecular Weight | 227.73 g/mol |

| Key Structural Feature | Quaternary center at C3 (Geminal Phenyl/Hydroxymethyl) |

| Primary Application | Intermediate for NK antagonists (e.g., Osanetant analogs) |

Patent Landscape & Search Methodology

To accurately identify this molecule in patent literature, researchers must navigate beyond simple text searches, as nomenclature varies (e.g., "3-hydroxymethyl-3-phenylpiperidine" vs. "3-phenyl-3-piperidinemethanol").

Strategic Search Workflow

The following decision logic outlines how to locate this specific scaffold within high-volume patent databases (e.g., Espacenet, USPTO, Google Patents).

Figure 1: Boolean logic flow for identifying the target scaffold in patent databases.

Key Patent Assignees & Applications

The literature associates this scaffold predominantly with the development of Neurokinin Receptor Antagonists .

-

Sanofi-Synthelabo: Extensive work on 3,3-disubstituted piperidines for CNS indications (schizophrenia, anxiety).

-

Menarini: Patents related to tachykinin antagonists often feature this core.

-

Therapeutic Focus: The 3-phenyl-3-hydroxymethyl motif is often derivatized at the nitrogen (N1) or the hydroxyl oxygen to create high-affinity ligands.

Synthesis & Experimental Protocols

The synthesis of (3-Phenylpiperidin-3-yl)methanol is non-trivial due to the formation of the quaternary center. The most robust industrial route identified in literature involves the construction of the quaternary carbon prior to or during ring closure, followed by reduction.

Primary Synthesis Route (The "Cyano-Ester" Method)

This protocol is synthesized from verified methodologies found in medicinal chemistry patents (e.g., related to Osanetant intermediates).

Step-by-Step Protocol

-

Formation of Quaternary Center:

-

Reagents: Phenylacetonitrile, Bis-(2-chloroethyl)amine (or similar alkylating agent), Sodium Hydride (NaH).

-

Mechanism: Double alkylation of phenylacetonitrile generates 3-phenyl-3-cyanopiperidine .

-

Note: The nitrogen is typically protected (e.g., N-Benzyl or N-Boc) during this step to prevent polymerization.

-

-

Hydrolysis:

-

Reagents: Sulfuric acid (H₂SO₄) or Potassium Hydroxide (KOH).

-

Action: The nitrile (-CN) group at position 3 is hydrolyzed to the Carboxylic Acid (3-phenylpiperidine-3-carboxylic acid).

-

-

Reduction (Key Step):

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Borane-THF complex.

-

Conditions: Reflux under inert atmosphere (N₂).

-

Action: The carboxylic acid is reduced to the primary alcohol: (3-Phenylpiperidin-3-yl)methanol .

-

-

Salt Formation:

-

Reagents: HCl in Diethyl Ether or Dioxane.

-

Product: The free base is treated with anhydrous HCl to precipitate the Hydrochloride salt .

-

Visual Synthesis Pathway

Figure 2: Industrial synthesis pathway for the generation of the 3,3-disubstituted piperidine core.

Analytical Identification & Characterization

Trustworthy identification requires distinguishing this molecule from its regioisomers (e.g., 4-phenyl derivatives) and enantiomers.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Look for the methylene protons of the hydroxymethyl group (-CH ₂OH). These typically appear as a singlet or AB quartet (due to chirality) around 3.5 - 3.8 ppm .

-

The aromatic protons (Phenyl group) will integrate to 5H around 7.2 - 7.5 ppm .

-

Key Differentiator: The absence of a methine proton at the C3 position (since it is quaternary) distinguishes it from 3-phenyl-piperidine derivatives lacking the 3-hydroxymethyl group.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 192.14 m/z (Free base MW = 191.13).

-

Fragmentation: Loss of the hydroxymethyl group (-CH₂OH, mass 31) is a common fragmentation pathway, leading to a characteristic carbocation.

Chiral Resolution

Since the C3 position is a stereocenter, the synthesized product is a racemate.

-

Resolution Method: Chiral HPLC using columns like Chiralpak AD-H or OD-H .

-

Chemical Resolution: Crystallization with chiral acids such as Dibenzoyl-L-tartaric acid is frequently cited in patents for scaling up specific enantiomers (R or S) depending on the target drug's requirements.

References

-

PubChem Compound Summary. (2025). (3-phenylpiperidin-3-yl)methanol.[1][2][3] National Center for Biotechnology Information. Link

-

Google Patents. (2000). 3-alkyl-3-phenyl-piperidines as tachykinin antagonists. US Patent 6,040,316. Link

-

Google Patents. (2002). New 4-substituted piperidines (Contextual reference to 3-substituted analogs). US Patent Application 20020038031. Link

-

Aaron Chemicals. (2024). Product Catalog: (3-phenylpiperidin-3-yl)methanol hydrochloride. Link

-

Uni.lu PubChem Lite. (2024). Patent Count and Annotation for (3-phenylpiperidin-3-yl)methanol. Link

Sources

Biological Activity of (3-Phenylpiperidin-3-yl)methanol Based Compounds

This technical guide provides an in-depth analysis of (3-Phenylpiperidin-3-yl)methanol based compounds, focusing on their role as privileged scaffolds in medicinal chemistry, particularly for oncology (MDM2-p53 inhibition) and CNS therapeutics.

Technical Whitepaper & Application Guide

Executive Summary

(3-Phenylpiperidin-3-yl)methanol represents a specialized "gem-disubstituted" piperidine scaffold. Unlike the more common 2,3-disubstituted piperidines (found in NK1 antagonists like CP-99,994), this molecule features a quaternary carbon at the 3-position , bearing both a phenyl ring and a hydroxymethyl group.

This structural motif is highly valued in drug discovery for its ability to restrict conformational flexibility . By locking the piperidine ring into a specific chair conformation, the scaffold positions functional groups with high precision, making it an ideal core for disrupting protein-protein interactions (PPIs) such as the MDM2-p53 complex and for modulating kinase activity (e.g., HPK1 ).

Key Biological Applications:

-

Oncology: Inhibition of the MDM2-p53 interaction (restoring p53 tumor suppressor function).

-

Immunology: Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) for T-cell activation.

-

CNS Pharmacology: Structural bioisostere for opioid and sigma receptor ligands.

Chemical & Structural Basis

The Quaternary Center Advantage

The defining feature of this scaffold is the C3 quaternary center . In standard piperidines, substituents can rotate or flip between axial and equatorial positions. In (3-Phenylpiperidin-3-yl)methanol, the bulky phenyl group and the hydroxymethyl arm create a "gem-disubstituted" effect.

-

Conformational Lock: The steric bulk forces the piperidine ring into a preferred chair conformation to minimize 1,3-diaxial interactions.

-

Vector Positioning: The hydroxymethyl group serves as a "handle" for further derivatization (e.g., etherification, oxidation to amine), allowing medicinal chemists to project pharmacophores into specific binding pockets (e.g., the Trp23 or Leu26 pockets of MDM2).

Chirality and Stereochemistry

Biological activity is strictly dependent on the absolute configuration (R or S) at the C3 position.

-

Enantiomeric Specificity: Often, only one enantiomer fits the target binding site. For example, in NK1-related analogs, the spatial arrangement of the phenyl ring relative to the nitrogen lone pair is critical for receptor affinity.

-

Resolution: Synthesis typically requires high-performance chiral resolution (HPLC) or asymmetric synthesis to isolate the bioactive enantiomer.

Pharmacology & Biological Targets[1][2][3][4]

Primary Target: MDM2-p53 Inhibition (Oncology)

The most prominent application of 3,3-disubstituted piperidines is in the development of MDM2 inhibitors .

-

Mechanism: MDM2 is a negative regulator of the p53 tumor suppressor.[1] In many cancers, MDM2 is overexpressed, deactivating p53.[1] Small molecules based on this scaffold bind to the p53-binding pocket on MDM2, displacing p53 and allowing it to initiate apoptosis in tumor cells.

-

Role of the Scaffold: The phenyl group of the scaffold mimics the Phenylalanine-19 residue of p53, while the piperidine core provides a rigid spacer to position other hydrophobic groups that mimic Tryptophan-23 and Leucine-26 .

Secondary Target: HPK1 Inhibition (Immuno-Oncology)

Recent patent literature identifies (3-phenylpiperidin-3-yl)amine derivatives (accessible via the methanol intermediate) as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) .

-

Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 enhances the immune system's attack on tumors.

-

Activity: Derivatives have shown nanomolar potency in boosting T-cell proliferation and cytokine secretion.

CNS Activity (Opioid/Sigma/NK1)

While 2-phenylpiperidines are classic NK1 antagonists, the 3-phenyl-3-hydroxymethyl core is structurally related to 3-PPP (3-hydroxyphenyl-N-propylpiperidine) , a dopamine autoreceptor modulator, and certain opioid analgesics.

-

Sigma Receptors: The lipophilic cation structure (basic amine + phenyl group) gives these compounds affinity for Sigma-1 receptors, which modulate cellular stress and neuroprotection.

Visualizing the Mechanism of Action

The following diagram illustrates how (3-Phenylpiperidin-3-yl)methanol derivatives function as MDM2 inhibitors to restore p53 activity.

Caption: Mechanism of MDM2 inhibition. The scaffold binds MDM2, preventing p53 ubiquitination and restoring tumor suppression.

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Binding Assay

Purpose: To measure the binding affinity (

Reagents:

-

Recombinant Human MDM2 protein (GST-tagged).

-

Fluorescently labeled p53 peptide tracer (e.g., 5-FAM-linked).

-

Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Workflow:

-

Preparation: Dilute MDM2 protein to a concentration of 10 nM in Assay Buffer.

-

Tracer Addition: Add FAM-p53 peptide tracer (final concentration 2 nM).

-

Compound Dosing: Add the test compound (dissolved in DMSO) in a serial dilution (e.g., 100 µM to 0.1 nM) to the wells of a black 384-well plate. Keep DMSO constant at 1%.

-

Incubation: Incubate for 30 minutes at Room Temperature (protected from light) to reach equilibrium.

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit data to a competitive binding equation to determine

and calculate

Protocol: Synthesis of the Core Scaffold

Key Step: Construction of the Quaternary Center.

-

Starting Material: N-Boc-3-piperidone.

-

Reaction: React with Phenylmagnesium bromide (Grignard) or Phenyllithium? Correction: Direct addition gives the tertiary alcohol. To get the hydroxymethyl group at C3, a different route is preferred, often via alkylation of a precursor ester.

-

Route: Alkylation of Ethyl N-benzyl-3-phenylpiperidine-3-carboxylate .

-

-

Reduction:

-

Dissolve the 3-phenyl-3-ester intermediate in anhydrous THF.

-

Cool to 0°C under Nitrogen.

-

Add Lithium Aluminum Hydride (LiAlH4) dropwise (2.0 equivalents).

-

Stir at RT for 4 hours.

-

Quench carefully with Fieser method (Water, 15% NaOH, Water).

-

Filter precipitate, dry organic layer over MgSO4, and concentrate.

-

-

Purification: Silica gel chromatography (Hexane/Ethyl Acetate gradient).

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the (3-Phenylpiperidin-3-yl)methanol core affect biological potency in MDM2 inhibition assays.

| Modification Site | Substituent Change | Effect on Potency (MDM2) | Rationale |

| C3-Hydroxymethyl | Oxidation to Carboxylic Acid | Decreased (Permeability issue) | Acid is too polar; often masked as amide. |

| C3-Hydroxymethyl | Etherification (e.g., -CH2-O-Benzyl) | Increased | Reaches hydrophobic "Leu26" pocket of MDM2. |

| Piperidine Nitrogen | N-Sulfonyl or N-Benzoyl | Critical | Interactions with "Trp23" pocket; rigidifies core. |

| Phenyl Ring (C3) | 4-Chloro or 3-CF3 substitution | Increased | Enhances hydrophobic packing in the p53 cleft. |

| C3 Stereochemistry | (S)-Enantiomer vs (R) | High Selectivity | Only one enantiomer typically aligns with the 3 hydrophobic pockets. |

References

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Source: Journal of Medicinal Chemistry / PMC [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules (MDPI) [Link]

-

3-Phenylpiperidines: Central dopamine-autoreceptor stimulating activity. Source: Journal of Medicinal Chemistry (PubMed) [Link]

-

Neurokinin-1 receptor antagonists: A comprehensive patent survey. Source: Expert Opinion on Therapeutic Patents [Link]

-

PubChem Compound Summary: (3-phenylpiperidin-3-yl)methanol. Source: National Library of Medicine [Link]

Sources

Comparison of 3-Phenylpiperidine Salts: Hydrochloride vs. Free Base Properties

This guide serves as a technical reference for the properties, handling, and interconversion of 3-phenylpiperidine (3-PP) in its two primary forms: the free base and the hydrochloride salt .

Executive Summary

3-Phenylpiperidine (3-PP) is a pharmacologically privileged scaffold found in NK1 antagonists, opioid analgesics, and dopamine modulators (e.g., (-)-OSU6162).

-

The Free Base is a lipophilic liquid at room temperature, primarily used for organic synthesis reactions (N-alkylation, acylation) where nucleophilicity is required.

-

The Hydrochloride Salt is a stable, water-soluble solid, preferred for storage, handling, and pharmacological formulation.

Key Technical Insight: Database errors frequently conflate the melting points of these forms. While some commercial sources list a melting point of ~142°C for the CAS of the free base (3973-62-4), this value corresponds to the hydrochloride salt. The true free base melts at ~15°C.

Physicochemical Properties Comparison

The following table synthesizes experimental data to highlight the distinct physical behaviors of each form.

| Property | Free Base | Hydrochloride Salt (HCl) |

| CAS Number | 3973-62-4 (Racemic)1258940-00-9 ((S)-isomer HCl) | N/A (Often cited as base CAS in error)Generic: 3-Phenylpiperidine HCl |

| Physical State (RT) | Liquid (Viscous oil) | Solid (Crystalline powder) |

| Melting Point | ~15 °C (Low melting solid) | 142–143 °C (Typical)(High purity samples may vary) |

| Boiling Point | 121–126 °C at 9–12 mmHg | Decomposes before boiling |

| Solubility (Water) | Negligible (< 1 mg/mL) | High (> 50 mg/mL) |

| Solubility (Organic) | Soluble in DCM, EtOAc, Et₂O, Toluene | Soluble in MeOH, EtOH, DMSOInsoluble in Et₂O, Hexanes |

| LogP (Lipophilicity) | ~2.0 (Permeable) | < 0 (Ionized form) |

| pKa | ~10.0 (Conjugate acid) | N/A (Already protonated) |

| Hygroscopicity | Low | Moderate to High (Desiccant required) |

Technical Note on Stability: The free base is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂. The HCl salt effectively "locks" the nitrogen lone pair, preventing these degradation pathways.

Experimental Protocols: Interconversion & Synthesis

Workflow Visualization

The following diagram illustrates the decision logic and chemical workflow for converting between forms.

Figure 1: Decision matrix and workflow for interconversion between free base and hydrochloride salt.

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: To stabilize the liquid amine into a solid form for storage.

-

Dissolution: Dissolve 10.0 g of 3-phenylpiperidine (free base) in 50 mL of anhydrous diethyl ether or ethyl acetate. Chill to 0–5 °C in an ice bath.

-

Acidification: Slowly add 4M HCl in dioxane (or bubble anhydrous HCl gas) dropwise with vigorous stirring.

-

Observation: A white precipitate should form immediately.

-

Endpoint: Continue addition until the supernatant pH tests acidic (pH < 2) on wet litmus paper.

-

-

Isolation: Stir for an additional 30 minutes at 0 °C to maximize yield.

-

Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold diethyl ether to remove unreacted organic impurities.

-

Drying: Dry the white solid in a vacuum oven at 40 °C for 12 hours.

Protocol B: Free-Basing (Salt to Base)

Objective: To regenerate the nucleophilic amine for synthesis (e.g., reaction with an alkyl halide).

-

Dissolution: Suspend 10.0 g of 3-phenylpiperidine HCl in 30 mL of deionized water.

-

Basification: Slowly add 20% NaOH (aq) or concentrated NH₄OH while stirring until the solution reaches pH > 12.

-

Observation: The solid will dissolve, and a distinct oily layer (the free base) will separate out.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 40 mL).

-

Drying: Combine organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentration: Remove the solvent via rotary evaporation (40 °C, >20 mmHg).

-

Result: Colorless to pale yellow viscous oil.

-

Analytical Characterization

Distinguishing the two forms requires specific analytical techniques.

| Method | Free Base Characteristics | HCl Salt Characteristics |

| ¹H NMR (CDCl₃) | Sharp signals. The NH proton appears as a broad singlet (usually 1.5–2.0 ppm) that exchanges with D₂O. | Broadened/Shifted signals. The NH₂⁺ protons appear as a very broad hump downfield (8.0–10.0 ppm). Alpha-protons (C2, C6) shift downfield due to the positive charge. |

| IR Spectroscopy | Sharp N-H stretch (~3300 cm⁻¹). | Broad Ammonium band (2400–3000 cm⁻¹). Multiple peaks ("ammonium salt envelope"). |

| Elemental Analysis | C: ~81.9%, H: ~9.4%, N: ~8.7% | Presence of Chlorine (~18%). Lower %C and %N due to HCl mass. |

Applications in Drug Development

Chiral Resolution

Since 3-phenylpiperidine has a chiral center at C3, the free base is often the starting point for optical resolution .

-

Method: The racemic free base is reacted with a chiral acid (e.g., (S)-Mandelic acid or Dibenzoyl-L-tartaric acid ) in ethanol.

-